molecular formula C9H16N2O2 B115695 Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 150543-65-0

Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No. B115695
M. Wt: 184.24 g/mol
InChI Key: GSDHLCFBXJGHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate, also known as AHA, is a synthetic compound that has been found to have potential applications in scientific research. AHA has a unique chemical structure that makes it an interesting target for researchers studying the effects of various compounds on the body. In

Mechanism Of Action

The mechanism of action of Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its ability to selectively activate dopamine D2 receptors. When Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate binds to these receptors, it triggers a cascade of molecular events that ultimately result in changes in neuronal activity and behavior. Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has also been shown to have some affinity for serotonin receptors, although its effects on these receptors are not well understood.

Biochemical And Physiological Effects

Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has been shown to have a number of biochemical and physiological effects, particularly in the brain. Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has been shown to increase dopamine release in the striatum, which is a brain region involved in reward processing and motor control. Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has also been shown to increase locomotor activity in animals, which is consistent with its effects on dopamine signaling.

Advantages And Limitations For Lab Experiments

One advantage of Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate is its selectivity for dopamine D2 receptors, which makes it a useful tool for studying the effects of dopamine on the brain and behavior. However, Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has some limitations for lab experiments. For example, its synthesis method is relatively complex and low-yielding, which can make it difficult to obtain large quantities of the compound for experiments. Additionally, Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has some potential toxicity concerns, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate. One area of interest is the development of new synthesis methods that can improve the yield and scalability of Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate production. Another area of interest is the study of Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate's effects on other neurotransmitter systems, such as the serotonin system. Finally, there is interest in investigating the potential therapeutic applications of Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate, particularly in the treatment of neurological and psychiatric disorders that involve dopamine dysfunction.
Conclusion:
In conclusion, Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate's unique chemical structure and selectivity for dopamine D2 receptors make it an interesting target for researchers studying the effects of dopamine on the brain and behavior. Although Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has some limitations for lab experiments, there are several future directions for research on this compound that could lead to new insights into brain function and the development of new therapeutic interventions.

Synthesis Methods

The synthesis of Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate involves a series of chemical reactions starting with the compound cyclohexanone. The first step involves the conversion of cyclohexanone to 4-hydroxycyclohexanone, which is then reacted with ethyl chloroformate to form ethyl 4-hydroxycyclohexanecarboxylate. This compound is then reacted with ammonia to form the desired product, ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has been found to have potential applications in scientific research, particularly in the field of neuroscience. Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has been shown to act as a selective dopamine D2 receptor agonist, which means it can selectively activate these receptors in the brain. This makes Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate an interesting target for researchers studying the effects of dopamine on the brain and behavior.

properties

CAS RN

150543-65-0

Product Name

Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

ethyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-2-13-8(12)11-4-3-9(6-11)5-7(9)10/h7H,2-6,10H2,1H3

InChI Key

GSDHLCFBXJGHHV-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2(C1)CC2N

Canonical SMILES

CCOC(=O)N1CCC2(C1)CC2N

synonyms

5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, ethyl ester

Origin of Product

United States

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